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Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived
phytohormones that are central to plant defense and development. The signaling mechanism
that translates the JA signal into a physiological response is a sophisticated pathway
orchestrated by a co-receptor complex. This technical guide provides a detailed examination of
the evolutionary trajectory of this signaling pathway, from its origins in early land plants to its
diversification in modern angiosperms. We will explore the stepwise assembly of the core
signaling components, the quantitative aspects of their interactions, detailed protocols for key
analytical experiments, and the functional consequences of this evolutionary journey.

The Canonical Jasmonate Sighaling Pathway in
Angiosperms

In model angiosperms like Arabidopsis thaliana, the core JA signaling module is well-
characterized. The pathway is triggered by the bioactive hormone, (+)-7-iso-jasmonoyl-L-
isoleucine (JA-lle).[1] In the absence of this signal, JASMONATE ZIM-DOMAIN (JAZ) proteins
act as transcriptional repressors.[2][3] JAZ proteins bind to and inhibit various transcription
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factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor that regulates
the expression of early JA-responsive genes.[4][5]

Upon stress, such as herbivory or wounding, JA-lle levels rise and the hormone acts as a
"molecular glue,” facilitating the interaction between JAZ repressors and the F-box protein
CORONATINE INSENSITIVE 1 (COI1).[6] COI1 is part of a Skp1/Cullin/F-box (SCF) E3
ubiquitin ligase complex, termed SCFCOIL1.[1][4] The formation of the COI1-JA-lle-JAZ
complex leads to the polyubiquitination of the JAZ protein and its subsequent degradation by
the 26S proteasome.[6][7] The removal of the JAZ repressors liberates MYC2 to activate the
transcription of downstream genes, initiating a cascade of defense and developmental

responses.[5]
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Caption: The core JA signaling module in angiosperms.

Evolutionary Origin and Assembly of the JA
Signhaling Module

Phylogenetic and comparative genomic analyses have illuminated the stepwise evolution of the
jasmonate signaling pathway, which appears to have been assembled during the critical
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transition of plants from aquatic to terrestrial environments approximately 473 to 515 million
years ago.[8]

o Charophycean Algae (Ancestors): The key components of the canonical signaling pathway—
COl1, JAZ, and MYC2—are absent in charophyte algae, the closest aquatic relatives of land
plants.[8] However, these algae do possess genes from the TIFY family, which are the
evolutionary precursors to JAZ proteins.[8] Furthermore, phylogenetic analysis suggests that
MY C-like transcription factors first appeared in charophycean algae, predating the other core
components of the JA pathway.[9][10]

e Bryophytes (Emergence): The complete core signaling module, including orthologs of COI1,
JAZ, and MYC2, is present in early diverging land plants like the liverwort Marchantia
polymorpha.[1][8] This indicates that the pathway was established at the base of land plant
evolution. However, the active ligand in M. polymorpha is not JA-lle but its precursor, dinor-
12-oxo-phytodienoic acid (dn-OPDA).[7][11][12] The M. polymorpha genome contains only a
single JAZ gene, in stark contrast to the expanded families in angiosperms.[13]

e Lycophytes (Transition): Lycophytes, an ancient lineage of vascular plants, represent a key
evolutionary intermediate. Their COI1/JAZ co-receptors show features of both bryophytes
and angiosperms, retaining the ability to perceive both dn-OPDA and JA-lle, though with
different efficiencies.[13]

o Angiosperms (Diversification): In flowering plants, the pathway has undergone significant
diversification. This includes a crucial mutation in the COI1 receptor that shifted its binding
preference decisively from dn-OPDA to JA-lle.[13] Concurrently, the JAZ gene family
expanded dramatically (e.g., Arabidopsis has 13 JAZ members), allowing for
neofunctionalization and the fine-tuning of JA responses in different tissues and under
various stress conditions.[13][14]
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Caption: Stepwise assembly of the JA signaling module across plant evolution.

Quantitative Data on Co-Receptor Interactions

The stability of the COI1-JAZ co-receptor complex is dependent on the presence of the JA-lle

ligand and is characterized by high-affinity interactions. Quantitative binding assays have been

crucial in defining the pharmacology of this system.

Table 1: Expansion of the JAZ Gene Family Across Plant Lineages

Representative

Number of JAZ

Plant Lineage . Citation(s)
Species Genes
Marchantia

Bryophyte 1 [13]
polymorpha

Dicot Arabidopsis thaliana 13 [13][15]

Monocot Zea mays (Maize) 16 [16]
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| Dicot | Solanum lycopersicum (Tomato) | 26 |[15] |

Table 2: Binding Affinities within the Arabidopsis thaliana COI1-JAZ Co-Receptor Complex
Binding affinities were determined using in vitro radioligand binding assays with 3H-coronatine,
a high-affinity mimic of JA-lle.

Interacting . Affinity .
. Ligand Value Citation(s)
Proteins Constant

AtCOI1-ASK1 +

3H-coronatine Kd 48 £ 13 nM [L7][218][19]
AtJIAZ1
AtCOI1-ASK1 + _
3H-coronatine Kd 68 £ 15 nM [17][18][19]
AtIAZ6
AtCOI1-ASK1 +
JAZ1 degron 3H-coronatine Kd 108 + 29 nM [19]
peptide
AtCOI1-ASK1 + (3R,7S)-JA-lle )
] Ki 1.8 uM [17][18]
AtJAZ6 (active)
AtCOI1-ASK1 + (BR,7R)-JA-lle _
Ki 18 uM [17][18]

AtJAZ6 (less active)

Key Experimental Protocols

The elucidation of the JA signaling pathway has relied on a suite of molecular biology
techniques to identify and validate protein-protein interactions.

Protocol: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ
Interaction

The Y2H system is a genetic method used to discover binary protein-protein interactions.[20]
[21] It relies on the reconstitution of a functional transcription factor (e.g., GAL4) that drives the
expression of a reporter gene.

Objective: To test the JA-lle-dependent interaction between COI1 and a JAZ protein.
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Methodology:
e Vector Construction:

o Clone the full-length coding sequence (CDS) of COI1 into a "bait" vector (e.g., pGBKT7),
fusing it to the GAL4 DNA-Binding Domain (BD).

o Clone the full-length CDS of a JAZ protein into a "prey" vector (e.g., pGADT7), fusing it to
the GAL4 Activation Domain (AD).

e Yeast Transformation:

o Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-COI1 and AD-
JAZ plasmids.

o Plate the transformed yeast on synthetic defined (SD) medium lacking Tryptophan and
Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

* Interaction Assay:

o Inoculate liquid cultures of the co-transformed yeast in SD/-Trp/-Leu medium and grow
overnight.

o Plate serial dilutions of the yeast culture onto two types of selection media:
= Control: SD/-Trp/-Leu

» High-Stringency Selection: SD medium lacking Trp, Leu, Histidine, and Adenine (SD/-
Trp/-Leu/-His/-Ade).

o Crucially, prepare two sets of high-stringency plates: one supplemented with the active
hormone (e.g., 50 uM JA-Ile or coronatine) and a control plate with a solvent (e.qg.,
ethanol).

e Analysis:

o Incubate plates at 30°C for 3-5 days.
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o Growth on the high-stringency selection plate only in the presence of JA-lle indicates a
hormone-dependent interaction between COI1 and the JAZ protein.[3]

Clone COI1 into Bait (BD) vector
Clone JAZ into Prey (AD) vector

Co-transform yeast with
Bait and Prey plasmids

Select on SD/-Trp/-Leu medium
to confirm dual plasmid presence

Plate on High-Stringency Medium
(SD/-Trp/-Leu/-His/-Ade)

Prepare two conditions

+ Hormone \- Hormone

Gdd JA-lle / Coronatinca G\dd Solvent ControD

N

Gncubate 3-5 days

LN

l

Analyze Results

[Growth = InteractiorD G\Io Growth = No InteractiorD
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Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.

Protocol: Co-iImmunoprecipitation (Co-IP) from Plant
Tissues

Co-IP is a technique used to isolate a specific protein and its binding partners from a cell
lysate, confirming in vivo interactions.[21][22]

Objective: To validate the interaction between COI1 and JAZ within plant cells.
Methodology:
e Plant Material:

o Use transgenic plants expressing a tagged version of the bait protein (e.g., 35S:MYC-
COl1).

o Grow seedlings under standard conditions and treat with 100 uM MeJA or a mock solution
for a specified time (e.g., 1 hour) before harvesting.

e Protein Extraction:
o Flash-freeze ~1g of plant tissue in liquid nitrogen and grind to a fine powder.

o Resuspend the powder in 2-3 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCI pH 7.5, 150
mM NacCl, 10% glycerol, 0.1% NP-40, supplemented with protease and phosphatase
inhibitor cocktails).

o Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the
supernatant (total protein extract).

e Immunoprecipitation:

o Incubate the total protein extract with an antibody specific to the tag on the bait protein
(e.g., anti-MYC antibody) for 2-4 hours at 4°C with gentle rotation.
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o Add protein A/G-conjugated magnetic beads or agarose resin to the mixture and incubate
for another 1-2 hours to capture the antibody-protein complexes.

e Washing and Elution:
o Use a magnetic rack or gentle centrifugation to collect the beads. Discard the supernatant.
o Wash the beads 3-5 times with cold IP buffer to remove non-specifically bound proteins.
o Elute the protein complexes from the beads by boiling in 1x SDS-PAGE loading buffer.

e Analysis by Western Blot:

o

Separate the eluted proteins by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.

o Probe the membrane with a primary antibody against the bait protein (anti-MYC) to
confirm successful immunoprecipitation.

o Probe a separate membrane (or strip and re-probe the same one) with a primary antibody
against the suspected interacting partner (anti-JAZ) to detect its presence in the pull-down
fraction. A band for JAZ in the sample from the MYC-COI1 plant (but not in a wild-type
control) confirms the interaction.

Conclusion and Future Directions

The evolution of the jasmonate signaling pathway is a story of molecular assembly and
diversification. Originating at the dawn of terrestrial life, the core COI1-JAZ-MYC module
provided early land plants with a crucial mechanism for defense and environmental adaptation.
[8] The subsequent expansion of the JAZ family and the chemical refinement of the active
ligand in vascular plants allowed for the development of a highly nuanced and complex
signaling network.[14] For researchers and drug development professionals, understanding this
evolutionary history provides a powerful framework. It allows for the identification of conserved,
critical domains for potential modulation and highlights the lineage-specific differences that
could be exploited for targeted agricultural applications, such as engineering crop resilience or
developing novel, specific growth regulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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